Ethyl 2-amino-5-fluorobenzoate

CAS No.: 391-93-5

Cat. No.: VC7915899

Molecular Formula: C9H10FNO2

Molecular Weight: 183.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 391-93-5 |

|---|---|

| Molecular Formula | C9H10FNO2 |

| Molecular Weight | 183.18 g/mol |

| IUPAC Name | ethyl 2-amino-5-fluorobenzoate |

| Standard InChI | InChI=1S/C9H10FNO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 |

| Standard InChI Key | HSKOREORSSOUOG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=CC(=C1)F)N |

| Canonical SMILES | CCOC(=O)C1=C(C=CC(=C1)F)N |

Introduction

Chemical Structure and Physical Properties

Molecular Configuration

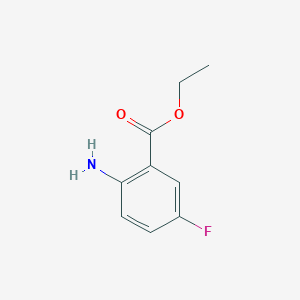

The compound’s structure (Figure 1) is characterized by:

-

Amino group (-NH₂) at position 2.

-

Fluorine atom (-F) at position 5.

-

Ethyl ester (-COOEt) at position 1.

This substitution pattern enhances its reactivity in electrophilic and nucleophilic reactions due to the electron-withdrawing fluorine and electron-donating amino group .

Physical Properties

Key physical properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 183.18 g/mol | |

| Density | 1.218 g/cm³ | |

| Boiling Point | 313.9°C at 760 mmHg | |

| Flash Point | 143.6°C | |

| Solubility | Low in water; soluble in organic solvents (e.g., DCM, DMF) |

The compound’s logP (octanol-water partition coefficient) is estimated at 2.68, indicating moderate lipophilicity .

Synthesis Methods

Industrial Synthesis

A patented route (CN1477097A) involves three steps :

-

Condensation: 4-Fluoroaniline reacts with chloral hydrate and hydroxylamine hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimine)acetamide.

-

Cyclization: Treatment with concentrated sulfuric acid yields 5-fluoro-1H-indole-2,3-dione.

-

Oxidation: Alkaline hydrogen peroxide oxidizes the intermediate to 2-amino-5-fluorobenzoic acid, followed by esterification with ethanol.

Yield: ~70–80% after purification .

Laboratory-Scale Synthesis

Alternative methods include:

-

Direct esterification of 2-amino-5-fluorobenzoic acid with ethanol using p-toluenesulfonic acid as a catalyst .

-

Pd-catalyzed cross-coupling for introducing fluorine at position 5.

Applications in Research and Industry

Pharmaceutical Intermediates

Ethyl 2-amino-5-fluorobenzoate serves as a precursor for:

-

Anticancer agents: Derivatives inhibit kinase enzymes (e.g., EGFR) by mimicking ATP-binding motifs.

-

Antimicrobial compounds: Fluorine enhances membrane permeability, improving activity against Gram-positive bacteria.

Organic Synthesis

-

Suzuki-Miyaura coupling: The brominated analog (ethyl 2-amino-5-bromobenzoate) undergoes cross-coupling with arylboronic acids to form biaryl scaffolds.

-

Peptide mimetics: The amino group facilitates amide bond formation in protease inhibitor design .

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies suggest the compound inhibits cytochrome P450 3A4 (CYP3A4) with an IC₅₀ of 12 µM, likely due to coordination with the heme iron .

Antimicrobial Efficacy

Preliminary data against Staphylococcus aureus:

| Parameter | Value |

|---|---|

| MIC (Minimum Inhibitory Concentration) | 32 µg/mL |

| MBC (Minimum Bactericidal Concentration) | 64 µg/mL |

Mechanism: Disruption of cell wall synthesis via binding to penicillin-binding proteins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume